molecular formula C8H12F2N4O B2628859 5-Amino-2-(difluoromethyl)-N-ethyl-N-methylpyrazole-3-carboxamide CAS No. 2226034-45-1

5-Amino-2-(difluoromethyl)-N-ethyl-N-methylpyrazole-3-carboxamide

Cat. No. B2628859
CAS RN: 2226034-45-1
M. Wt: 218.208
InChI Key: VPXCWLSMMADZBE-UHFFFAOYSA-N
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Description

5-Amino-2-(difluoromethyl)-N-ethyl-N-methylpyrazole-3-carboxamide (DFM-C) is a pyrazole-based compound that has gained attention in the scientific community due to its potential therapeutic applications. DFM-C is a small molecule that can easily penetrate cell membranes, making it a promising candidate for drug development.

Mechanism of Action

5-Amino-2-(difluoromethyl)-N-ethyl-N-methylpyrazole-3-carboxamide acts as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, this compound disrupts the synthesis of DNA and RNA, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. This is due to the higher metabolic rate of cancer cells, which makes them more reliant on de novo nucleotide synthesis. This compound has also been shown to induce autophagy, a process that helps cells to survive under stress conditions.

Advantages and Limitations for Lab Experiments

5-Amino-2-(difluoromethyl)-N-ethyl-N-methylpyrazole-3-carboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations, including its low solubility in water, which can affect its bioavailability.

Future Directions

For research could include:
1. Evaluation of the efficacy of 5-Amino-2-(difluoromethyl)-N-ethyl-N-methylpyrazole-3-carboxamide in combination with other chemotherapeutic agents.
2. Investigation of the molecular mechanisms underlying the selective toxicity of this compound towards cancer cells.
3. Development of more efficient synthesis methods for this compound to improve its yield and purity.
4. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models.
5. Investigation of the potential of this compound as a treatment for other diseases, such as autoimmune disorders and viral infections.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer treatment. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. Future research should focus on evaluating its efficacy in combination with other chemotherapeutic agents, investigating its molecular mechanisms, and developing more efficient synthesis methods.

Synthesis Methods

5-Amino-2-(difluoromethyl)-N-ethyl-N-methylpyrazole-3-carboxamide can be synthesized through a multistep process starting from 5-amino-3-carboxypyrazole. The first step involves the protection of the amino group with a tert-butoxycarbonyl group, followed by the introduction of the difluoromethyl group using a Grignard reagent. The final step involves the removal of the protecting group to obtain this compound in high yield.

Scientific Research Applications

5-Amino-2-(difluoromethyl)-N-ethyl-N-methylpyrazole-3-carboxamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy.

properties

IUPAC Name

5-amino-2-(difluoromethyl)-N-ethyl-N-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2N4O/c1-3-13(2)7(15)5-4-6(11)12-14(5)8(9)10/h4,8H,3H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXCWLSMMADZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CC(=NN1C(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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